molecular formula C19H19N3O3 B12482191 10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12482191
M. Wt: 337.4 g/mol
InChI Key: QLHLERFSRHHDHH-UHFFFAOYSA-N
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Description

10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that features an imidazole ring fused with a dioxoloacridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which is then fused with the dioxoloacridinone core. Common reagents used in these reactions include glyoxal and ammonia for the imidazole ring formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(1H-imidazol-2-yl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its fused dioxoloacridinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

10-(1H-imidazol-2-yl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C19H19N3O3/c1-19(2)7-12-17(13(23)8-19)16(18-20-3-4-21-18)10-5-14-15(25-9-24-14)6-11(10)22-12/h3-6,16,22H,7-9H2,1-2H3,(H,20,21)

InChI Key

QLHLERFSRHHDHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=NC=CN5)C(=O)C1)C

Origin of Product

United States

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